

# Technical Support Center: Phenamil Methanesulfonate for ENaC Inhibition

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## Compound of Interest

Compound Name: Phenamil methanesulfonate

Cat. No.: B046070

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of **phenamil methanesulfonate** for maximal inhibition of the epithelial sodium channel (ENaC).

## Frequently Asked Questions (FAQs)

Q1: What is **phenamil methanesulfonate** and how does it inhibit ENaC?

A1: **Phenamil methanesulfonate** is a potent and less reversible analog of amiloride that acts as a direct blocker of the epithelial sodium channel (ENaC).<sup>[1][2]</sup> It functions by physically obstructing the channel's pore, thereby preventing the influx of sodium ions into the cell.<sup>[3][4]</sup> This mechanism is crucial for studying ENaC's role in regulating fluid and electrolyte balance in various tissues.<sup>[4][5]</sup>

Q2: What is the typical IC50 value for phenamil against ENaC?

A2: The half-maximal inhibitory concentration (IC50) for **phenamil methanesulfonate** is generally reported to be around 400 nM for ENaC.<sup>[1][2]</sup> However, this value can vary depending on the experimental conditions, such as the specific cell type, expression system, and the holding voltage used in electrophysiological recordings.<sup>[1][6]</sup> For instance, IC50 values of 75 nM and 116 nM have been reported in human and ovine bronchial epithelial cells, respectively.<sup>[1]</sup>

Q3: How do I prepare a stock solution of **phenamil methanesulfonate**?

A3: **Phenamil methanesulfonate** is soluble in organic solvents like DMSO at concentrations of approximately 1 mg/ml to 5 mg/ml (with warming).<sup>[7][8]</sup> It is sparingly soluble in aqueous buffers.<sup>[7]</sup> For most cell-based experiments, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be diluted with your aqueous experimental buffer to the final working concentration.<sup>[7]</sup> A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.<sup>[7]</sup>

Q4: How stable are phenamil solutions?

A4: When stored as a crystalline solid at -20°C, **phenamil methanesulfonate** is stable for at least four years.<sup>[7]</sup> DMSO stock solutions can be stored at -20°C for shorter periods. However, it is not recommended to store aqueous solutions for more than one day.<sup>[7]</sup> Always prepare fresh dilutions in your aqueous buffer from the DMSO stock for each experiment to ensure potency.

Q5: Are there any known off-target effects of phenamil?

A5: Yes, phenamil has known off-target effects. It is a competitive inhibitor of the transient receptor potential polycystin-3 (TRPP3) channel with an IC<sub>50</sub> of 140 nM.<sup>[1][2]</sup> It can also induce positive inotropy in cardiac muscle, which is not mediated by ENaC, but rather by inhibition of the inwardly rectifying potassium current.<sup>[9]</sup> At higher concentrations (e.g., 0-20 µM), it has been shown to regulate adipogenesis and osteoblastic differentiation.<sup>[1]</sup> Researchers should include appropriate controls to account for these potential off-target effects.

## Quantitative Data Summary

The following tables summarize key quantitative data for **phenamil methanesulfonate** based on published literature.

Table 1: Inhibitory Potency (IC<sub>50</sub>) of **Phenamil Methanesulfonate**

Target	Reported IC50	Cell/System Type	Reference
ENaC	400 nM	General	[1][2]
ENaC	75 nM	Human Bronchial Epithelia	[1]
ENaC	116 nM	Ovine Bronchial Epithelia	[1]
TRPP3	140 nM	Ca2+ Uptake Assay	[1][2]

Table 2: Solubility of **Phenamil Methanesulfonate**

Solvent	Solubility	Notes	Reference
DMSO	~1 mg/ml to ≥5 mg/ml	Warming may be required	[7][8]
Dimethyl formamide	~0.1 mg/ml	-	[7]
Aqueous Buffers	Sparingly soluble	-	[7]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/ml	Dilute from DMSO stock	[7]
Water	Insoluble	-	[8]
0.1 M HCl	Insoluble	-	[8]

## Experimental Protocols

### Protocol 1: Determining the IC50 of Phenamil using Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

- Oocyte Preparation: Harvest and prepare *Xenopus laevis* oocytes. Inject cRNAs for the  $\alpha$ ,  $\beta$ , and  $\gamma$  subunits of ENaC. Incubate the oocytes for 24-72 hours to allow for channel expression.
- Solution Preparation:

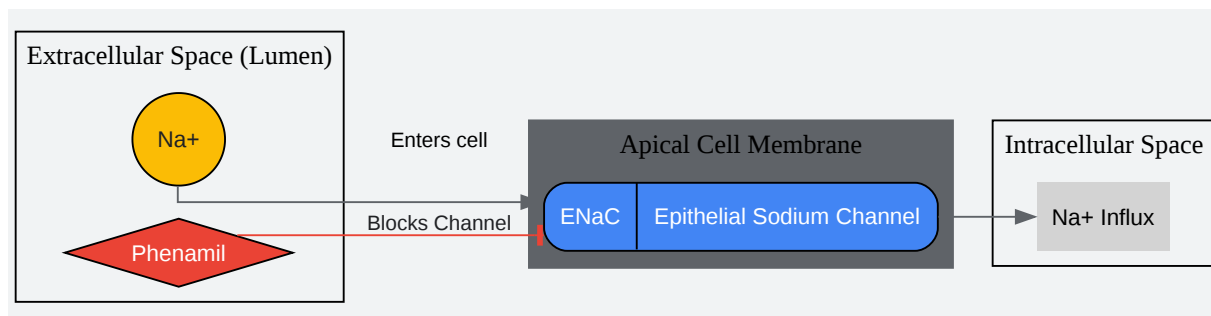
- Prepare a 10 mM stock solution of **phenamil methanesulfonate** in 100% DMSO.
- Prepare a series of dilutions (e.g., 1 nM to 100  $\mu$ M) in your recording buffer (e.g., ND96). Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1% to avoid solvent effects.
- Electrophysiological Recording:
  - Place an oocyte in the recording chamber and impale it with two glass microelectrodes filled with 3 M KCl.
  - Clamp the oocyte membrane potential at a holding voltage of -60 mV.
  - Perfuse the oocyte with the recording buffer until a stable baseline current is achieved.
  - Sequentially perfuse the oocyte with increasing concentrations of phenamil, allowing the current to reach a steady-state at each concentration.
  - After the highest concentration, wash out the drug with the recording buffer to check for reversibility.
- Data Analysis:
  - Measure the steady-state current at each phenamil concentration.
  - Normalize the current at each concentration to the baseline current recorded in the absence of the inhibitor.
  - Plot the normalized current as a function of the phenamil concentration and fit the data to a dose-response curve (e.g., Hill equation) to determine the IC<sub>50</sub> value.

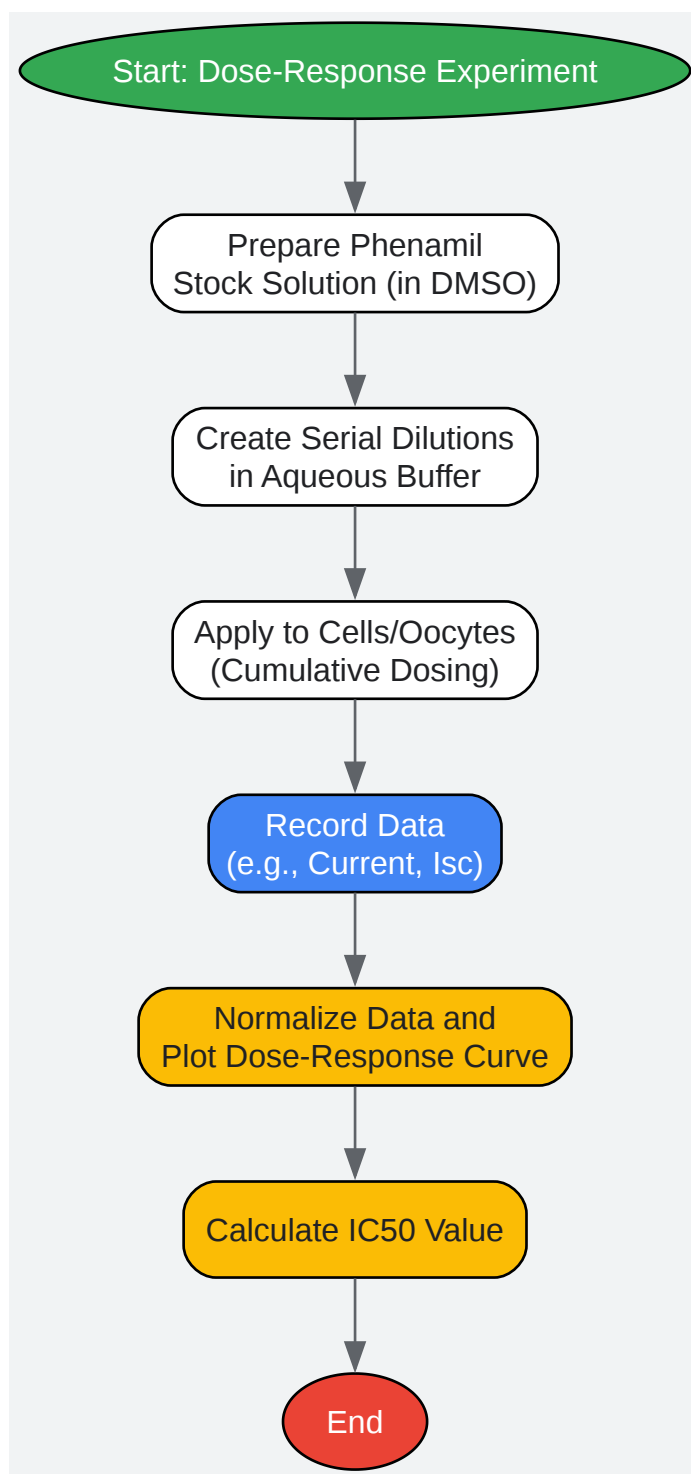
## Protocol 2: Assessing ENaC Inhibition in Polarized Epithelial Cells using Short-Circuit Current (I<sub>sc</sub>) Measurements

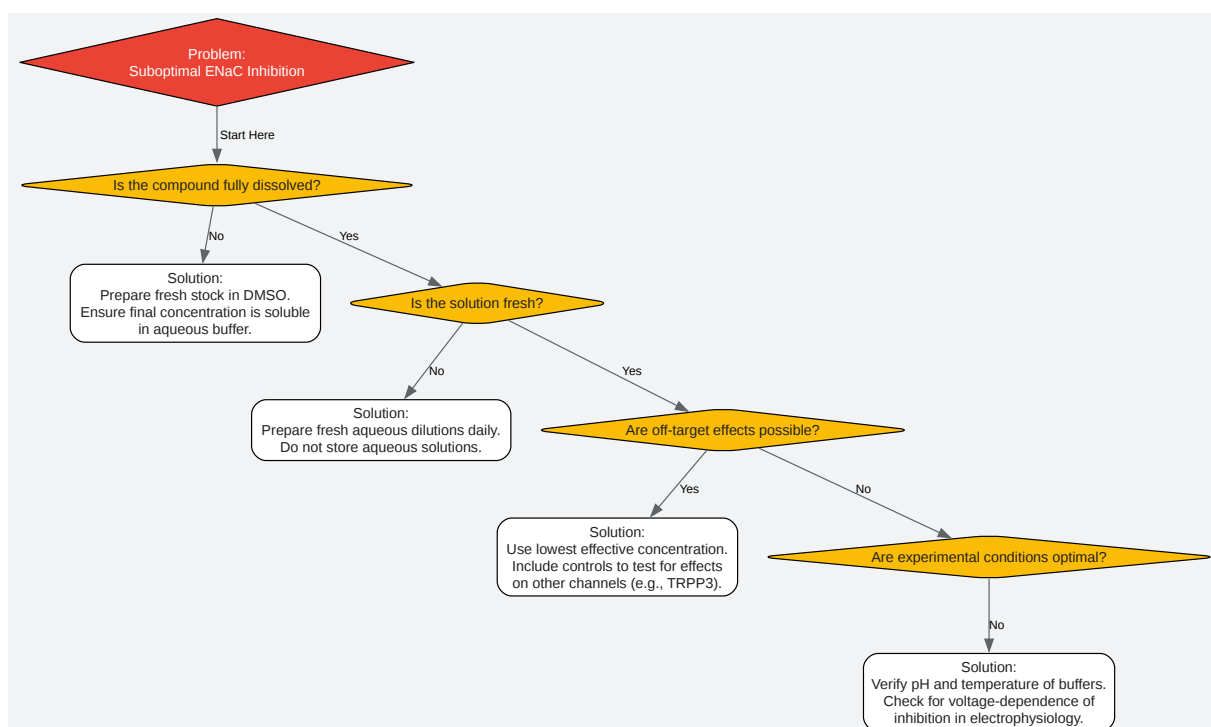
- Cell Culture: Culture epithelial cells (e.g., human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts) until they form polarized, high-resistance monolayers.

- Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Fill both the apical and basolateral chambers with appropriate physiological saline solution, warmed to 37°C and bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Baseline Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (I<sub>sc</sub>), which reflects net ion transport. Allow the baseline I<sub>sc</sub> to stabilize.
- Phenamil Application:
  - Prepare phenamil dilutions in the apical saline solution from a DMSO stock.
  - Add phenamil cumulatively to the apical chamber, starting from a low concentration and increasing to a high concentration (e.g., 1 nM to 10 µM).
  - Record the change in I<sub>sc</sub> after each addition until a new steady state is reached.
- Data Analysis:
  - Calculate the percentage inhibition of the baseline I<sub>sc</sub> at each phenamil concentration.
  - Plot the percent inhibition against the phenamil concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub>.

## Visual Guides and Workflows







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